molecular formula C14H23ClN2 B2400396 N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride CAS No. 1353953-79-3

N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride

Cat. No.: B2400396
CAS No.: 1353953-79-3
M. Wt: 254.8
InChI Key: IYNHSLAHSOCWGQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride is a piperidine-derived amine salt characterized by a methyl-substituted benzyl group and an N-methylated piperidine ring. Its molecular formula is C₁₄H₂₁ClN₂, with a molecular weight of 261.79 g/mol (calculated). The compound features a six-membered piperidine ring with a methyl group at the N-position and a 4-methylbenzyl substituent. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-3-5-13(6-4-12)11-16-9-7-14(15-2)8-10-16;/h3-6,14-15H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNHSLAHSOCWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride typically involves the reaction of N-methyl-4-piperidone with 4-methylbenzyl chloride under basic conditions . The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the electrophilic carbon in the benzyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride has garnered attention for its potential antimicrobial and anticancer properties . Research indicates that it may interact with specific biological targets, acting as an agonist or antagonist at certain neurotransmitter receptors, thereby modulating various biological pathways.

Case Study: Anticancer Activity
A study investigated the compound's effects on specific cancer cell lines, demonstrating its ability to inhibit tumor cell proliferation and migration. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis, suggesting its potential as a therapeutic agent in oncology .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the introduction of different functional groups, making it valuable in developing new pharmaceuticals.

Synthesis Pathway:
The synthesis typically involves the reductive amination of 4-methylbenzylamine with piperidin-4-one, utilizing reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of catalysts .

Research has indicated that this compound may exhibit:

  • Antimicrobial Activity: Effective against various bacterial strains.
  • Anticancer Activity: Inhibition of tumor growth through modulation of cellular pathways.

These activities position the compound as a candidate for further pharmaceutical development.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound is compared below with two analogues:

N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride (CAS 1264036-22-7)

N-(4-Methylbenzyl)-1-phenylethanamine hydrochloride (CAS 202199-08-4)

Table 1: Key Structural and Molecular Comparisons
Property N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride N-(4-Methylbenzyl)-1-phenylethanamine hydrochloride
Molecular Formula C₁₄H₂₁ClN₂ C₁₃H₁₈ClFN₂ C₁₆H₂₀ClN
Molecular Weight (g/mol) 261.79 276.75 261.80
Core Structure Piperidine ring with N-methyl and 4-methylbenzyl Piperidine ring with 4-fluorobenzyl Phenylethanamine backbone with 4-methylbenzyl
Substituent Effects Methyl group enhances lipophilicity Fluorine introduces electronegativity, altering electronic properties Benzyl and phenyl groups increase aromatic interactions

Functional Implications of Structural Differences

  • The piperidine ring in the target compound and the 4-fluorobenzyl analogue provides conformational rigidity, which could influence binding to biological targets like GPCRs or transporters. In contrast, the phenylethanamine backbone in the third compound offers a more flexible structure, possibly favoring different receptor subtypes .
  • Pharmacological Relevance: Piperidine derivatives are commonly explored for their CNS activity (e.g., as antipsychotics or analgesics). The N-methyl group in the target compound may reduce metabolic degradation compared to non-methylated analogues. The fluorinated analogue’s electronic profile might improve binding affinity to serotonin or dopamine receptors, as fluorine often modulates pharmacokinetic properties .

Biological Activity

N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is modified with a methyl and a 4-methylbenzyl group. This structure may influence its interaction with biological targets and its overall pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentrations (MIC): The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
  • Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer potential, particularly in the context of targeting specific cancer cell lines.

Research Insights:

  • Cell Viability Assays: Studies have shown that this compound can reduce cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent.
  • Mechanism of Action: The exact mechanism remains under investigation but may involve modulation of apoptotic pathways or interference with cell cycle progression.

Neuropharmacological Effects

This compound has been studied for its neuropharmacological effects, particularly in relation to neurodegenerative diseases such as Alzheimer's.

Findings:

  • Cholinesterase Inhibition: The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease .
  • Neuroprotective Properties: Preliminary studies suggest that it may possess antioxidant properties that could protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Molecular Targets:

  • Enzymes: Inhibition of cholinesterases.
  • Receptors: Potential binding to neurotransmitter receptors involved in neurological function.

Pathways Involved:
The compound may influence several biochemical pathways related to signal transduction, metabolic processes, and gene expression, contributing to its diverse biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar piperidine derivatives is useful:

Compound NameBiological ActivityKey Findings
N-Methyl-4-piperidoneAntimicrobialEffective against multiple bacterial strains
1-BenzylpiperidineCholinesterase inhibitionModerate effectiveness in neuroprotection
4-AminopiperidineAntiviralPotent against hepatitis C virus

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Study: A comprehensive study evaluated the compound's effectiveness against various pathogens, highlighting its potential as a new antimicrobial agent .
  • Neuropharmacological Research: Investigations into its effects on cholinergic systems have provided insights into its possible applications in treating neurodegenerative disorders .
  • Cancer Cell Line Testing: Various cancer cell lines were tested for their response to the compound, revealing promising results that warrant further exploration in preclinical models.

Q & A

Q. What are the key steps and optimized conditions for synthesizing N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride?

The synthesis typically involves alkylation of the piperidine ring with a benzyl halide derivative. A common approach includes:

  • Step 1 : Reacting N-methylpiperidin-4-amine with 4-methylbenzyl chloride in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) under nitrogen atmosphere to prevent oxidation .
  • Step 2 : Adjusting pH to precipitate the free base, followed by hydrochloric acid treatment to form the hydrochloride salt.
  • Optimization : Temperature (40–60°C) and reaction time (12–24 hours) are critical for yield. Purification via recrystallization or column chromatography ensures >95% purity .

Q. How is the molecular structure of this compound characterized in research settings?

Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzyl and piperidine substituents, with characteristic shifts for aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C14_{14}H21_{21}ClN2_2) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (e.g., dihydrochloride vs. monohydrochloride) in solid-state studies .

Q. What analytical techniques ensure purity and stability during storage?

  • HPLC/GC-MS : Quantifies impurities (<1%) and monitors degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C for hydrochloride salts .
  • Karl Fischer Titration : Measures residual water content (<0.5% w/w) to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications in analogs influence pharmacological activity?

Comparative studies with analogs (e.g., trifluoromethyl or methoxy substituents) reveal:

  • Receptor Affinity : The 4-methylbenzyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets. Trifluoromethyl analogs show higher serotonin receptor binding (Ki < 50 nM) due to electron-withdrawing effects .
  • Metabolic Stability : Ethyl or methoxy substituents reduce cytochrome P450-mediated oxidation, extending half-life in vitro (e.g., t1/2_{1/2} > 60 minutes in hepatocyte assays) .

Q. How can researchers resolve contradictions in solubility data across studies?

Discrepancies often arise from:

  • Salt Form : Dihydrochloride salts (e.g., in ) exhibit higher aqueous solubility (>10 mg/mL) vs. monohydrochloride forms .
  • pH Dependence : Solubility peaks at pH 2–3 (HCl media) but decreases in neutral buffers. Use potentiometric titration to map pH-solubility profiles .
  • Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, which impact dissolution rates .

Q. What strategies optimize receptor binding assays for this compound?

  • Radioligand Displacement : Use 3^3H-labeled antagonists (e.g., prazosin for α1_1-adrenoceptors) with non-specific binding minimized by 10 μM serotonin .
  • Functional Assays : Calcium flux or cAMP accumulation in transfected HEK293 cells quantify efficacy (EC50_{50}) and potency (IC50_{50}). Normalize data to control analogs (e.g., N-benzyl derivatives in ) .
  • Data Normalization : Correct for batch-to-batch variability using internal standards (e.g., propranolol for adrenergic assays) .

Q. What computational methods predict interactions with neurotransmitter transporters?

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro models binding to serotonin transporters (SERT), highlighting key residues (e.g., Tyr95, Asp98) for hydrogen bonding .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Compare binding free energies (ΔG) with MM/PBSA calculations .

Methodological Resources

  • Synthesis Protocols : Detailed in , and 18.
  • Analytical Standards : Cross-reference PubChem (CID 53255598) and ECHA databases for regulatory compliance .
  • Safety Data : Follow OSHA HCS guidelines () for handling hydrochloride salts.

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